molecular formula C36H50O9 B14377119 2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate CAS No. 90164-43-5

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate

Cat. No.: B14377119
CAS No.: 90164-43-5
M. Wt: 626.8 g/mol
InChI Key: NORCIFZQWLKAGB-UHFFFAOYSA-N
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Description

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by its intricate structure, which includes multiple ester and ether linkages. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate involves multiple steps, starting with the preparation of the benzene-1,2-dicarboxylate core. This core is then functionalized with octyl and ethoxy groups through esterification and etherification reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with solvents such as dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester and ether linkages in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-[2-[2-(2-methoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-methyl benzene-1,2-dicarboxylate
  • 2-O-[2-[2-(2-ethoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-ethyl benzene-1,2-dicarboxylate

Uniqueness

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific combination of octyl and ethoxy groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics .

Properties

CAS No.

90164-43-5

Molecular Formula

C36H50O9

Molecular Weight

626.8 g/mol

IUPAC Name

2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C36H50O9/c1-3-5-7-9-11-17-23-42-33(37)29-19-13-15-21-31(29)35(39)44-27-25-41-26-28-45-36(40)32-22-16-14-20-30(32)34(38)43-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-28H2,1-2H3

InChI Key

NORCIFZQWLKAGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCCCC

Origin of Product

United States

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